3-Bromo-N,N-dimethylquinolin-6-amine
Description
Strategic Importance of Quinoline (B57606) Scaffolds in Modern Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic chemistry. researchgate.netnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its strategic importance. nih.govmdpi.com Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. orientjchem.orgrsc.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities or material characteristics. nih.gov This inherent adaptability has cemented the quinoline scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in bioactive compounds. researchgate.netresearchgate.net
Contextualization of Halogenated and Aminated Quinoline Derivatives
The introduction of halogen atoms, such as bromine, and amino groups onto the quinoline scaffold significantly influences the physicochemical and biological properties of the parent molecule. Halogenation, particularly at the 3-position, can enhance the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability. orientjchem.org Furthermore, the bromo substituent can serve as a versatile synthetic handle for further molecular elaborations through various cross-coupling reactions. acs.orgchemicalbook.com
Aminated quinolines, especially those with an amino group at the 6-position, have a rich history in medicinal chemistry, most notably in the development of antimalarial drugs. clockss.orgnih.gov The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The N,N-dimethylation of the amino group, as seen in the title compound, modifies its basicity and steric bulk, which can in turn modulate its pharmacokinetic and pharmacodynamic profile.
Research Trajectories for 3-Bromo-N,N-dimethylquinolin-6-amine
While specific research on this compound is not yet widely published, its structural motifs suggest several promising research trajectories. As a polysubstituted quinoline, it holds potential as a scaffold for the development of novel therapeutic agents. The combination of the quinoline core, a bromine atom, and a dimethylamino group offers a unique electronic and steric profile that could be exploited in the design of kinase inhibitors, DNA intercalating agents, or receptor modulators.
In the realm of synthetic chemistry, this compound can serve as a valuable intermediate. The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net This would enable the generation of a library of diverse quinoline derivatives for biological screening.
Furthermore, the photophysical properties of quinoline derivatives are an area of active investigation. mdpi.comnih.gov The introduction of electron-donating (dimethylamino) and halogen (bromo) groups can influence the fluorescence and phosphorescence characteristics of the quinoline system, suggesting potential applications in the development of molecular probes, sensors, or organic light-emitting diodes (OLEDs).
Below is a table summarizing the key structural features of this compound and their potential implications for research.
| Structural Feature | Potential Significance in Research |
| Quinoline Core | Privileged scaffold in medicinal chemistry, known for a wide range of biological activities. researchgate.netresearchgate.net |
| 3-Bromo Substituent | Enhances lipophilicity, acts as a handle for further synthetic modifications via cross-coupling reactions. orientjchem.orgacs.org |
| 6-N,N-dimethylamino Group | Modulates basicity and steric properties, known to be important for biological activity in other quinoline derivatives. clockss.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-bromo-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11BrN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |
InChI Key |
QUACUCDSXZBYKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo N,n Dimethylquinolin 6 Amine and Analogue Quinoline Systems
De Novo Quinoline (B57606) Ring Formation Strategies
The foundational step in synthesizing substituted quinolines like 3-Bromo-N,N-dimethylquinolin-6-amine is the construction of the bicyclic quinoline core. Several classical name reactions provide versatile pathways to this scaffold, often starting from aniline (B41778) derivatives. nih.gov To synthesize a 6-aminoquinoline (B144246) derivative, one would typically start with a corresponding 1,4-disubstituted benzene (B151609) precursor, such as p-phenylenediamine (B122844) or a derivative thereof.
Key strategies include:
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.comuop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. nih.gov For instance, reacting 3-dimethylaminoaniline under Skraup conditions can yield 5- and 7-dimethylaminoquinolines. researchgate.net Applying this to N,N-dimethyl-p-phenylenediamine would be a potential route to the 6-N,N-dimethylaminoquinoline core.
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govpharmaguideline.com The reaction is typically catalyzed by an acid or a base and proceeds via condensation followed by a cyclodehydration. nih.gov This approach is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com
Conrad–Limpach–Knorr Synthesis: This strategy involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product. At lower temperatures, a β-aminoacrylate is formed, which cyclizes upon heating to yield a quinolin-4-one. At higher temperatures, a β-ketoester anilide is formed first, which then cyclizes to a quinolin-2-one. pharmaguideline.com These quinolone intermediates can then be chemically modified to produce the desired quinoline.
Combes Synthesis: In this method, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized using a strong acid to yield the quinoline. pharmaguideline.com
| Synthesis Method | Key Reactants | Typical Conditions | Primary Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong acid (e.g., H₂SO₄), Heat | Unsubstituted or Substituted Quinolines |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Acid or Base catalysis, Heat | 2- and/or 3-Substituted Quinolines |
| Conrad–Limpach Synthesis | Aniline, β-Ketoester | Low temperature, then heat | Quinolin-4-ones |
| Combes Synthesis | Aniline, 1,3-Diketone | Acid-catalyzed cyclization | 2,4-Disubstituted Quinolines |
Regioselective Introduction of Bromine Substituents on the Quinoline Core
Achieving the 3-bromo substitution pattern on the quinoline ring requires careful consideration of regioselectivity. The electronic nature of the quinoline system, which consists of a relatively electron-rich benzene ring and an electron-deficient pyridine (B92270) ring, dictates the outcome of substitution reactions.
Direct Bromination Reactions and Their Selectivity
Direct electrophilic bromination of the unsubstituted quinoline molecule does not typically yield 3-bromoquinoline (B21735). Electrophilic attack preferentially occurs on the more activated benzene ring, primarily at the C5 and C8 positions. uop.edu.pk The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Therefore, forcing conditions are required, and the substitution pattern is not directed to the C3 position.
Studies on the bromination of 8-substituted quinolines have shown that the directing effect of the existing substituent is paramount. For example, bromination of 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) leads to a mixture of 5- and 7-bromo derivatives. researchgate.net A metal-free protocol using trihaloisocyanuric acid has been developed for the specific C5-halogenation of 8-substituted quinolines. rsc.org These findings underscore the difficulty of achieving direct C3 bromination via standard electrophilic substitution pathways.
| Substrate | Brominating Agent | Typical Positions of Substitution |
|---|---|---|
| Quinoline | Br₂ / H₂SO₄ | 5- and 8- positions |
| 8-Hydroxyquinoline | Br₂ | 5- and 7- positions researchgate.net |
| 8-Aminoquinoline | Br₂ | 5- and 7- positions researchgate.net |
Precursor-Based Halogenation Approaches
A more effective strategy for the regioselective synthesis of 3-bromoquinolines involves constructing the quinoline ring from a precursor that already contains the bromine atom at the desired position or a group that can be readily converted to it.
One such approach could utilize the Friedländer synthesis by reacting a 2-aminobenzaldehyde derivative (e.g., 2-amino-4-(dimethylamino)benzaldehyde) with an α-bromoketone or an aldehyde bearing a bromine atom at the α-position. The cyclization would then directly install the bromine atom at the C3 position of the newly formed quinoline ring.
Another viable route involves the use of quinolinone intermediates. For instance, a quinolin-2-one could be synthesized via the Knorr synthesis. The C3 position of the quinolin-2-one is part of an enamine-like system and is susceptible to electrophilic halogenation with reagents like N-Bromosuccinimide (NBS). The resulting 3-bromo-quinolin-2-one can then be converted to the corresponding 2-chloro-3-bromoquinoline using a reagent like phosphorus oxychloride (POCl₃). Subsequent reduction (dehalogenation) at the C2 position would yield the desired 3-bromoquinoline core.
Elaboration of Amine Functionalities: Synthesis of N,N-Dimethylamino Group
Once the 3-bromoquinoline skeleton is established, the N,N-dimethylamino group must be present or introduced at the C6 position. This can be achieved either by starting with an aniline precursor that already contains this group or by functionalizing a 6-amino or 6-haloquinoline intermediate.
Direct Alkylation of Amines
If the synthetic route provides a 3-bromo-6-aminoquinoline intermediate, the primary amino group can be dimethylated. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile.
Common methods for N,N-dimethylation include:
Eschweiler–Clarke Reaction: This classic method involves treating the primary amine with an excess of formic acid and formaldehyde (B43269). The reaction proceeds via reductive amination, where formaldehyde forms an imine that is subsequently reduced by formic acid, leading to a clean and high-yielding dimethylation.
Alkylation with Methyl Halides: Reacting the primary amine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a non-nucleophilic base (e.g., potassium carbonate) can also install the methyl groups. acs.org Care must be taken to control the stoichiometry to avoid the formation of the quaternary ammonium (B1175870) salt.
A general method for the N,N-dimethylation of primary amines involves using paraformaldehyde and oxalic acid, followed by workup with a base. chemicalbook.com
| Methylation Method | Reagents | Key Features |
|---|---|---|
| Eschweiler–Clarke Reaction | Formaldehyde, Formic Acid | High yield, avoids quaternary salt formation. |
| Alkylation with Methyl Halide | CH₃I or (CH₃)₂SO₄, Base (e.g., K₂CO₃) | Requires careful control of conditions to prevent over-alkylation. acs.org |
Palladium-Catalyzed C–N Cross-Coupling Methodologies for Aryl Amines
Modern synthetic organic chemistry offers powerful tools for forming carbon-nitrogen bonds, among which palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) are preeminent. acs.orgacs.org This methodology is highly effective for coupling aryl halides with amines.
To synthesize this compound via this route, a suitable precursor would be 3,6-dibromoquinoline (B1270526). The C-Br bond at the 6-position (on the benzene ring) is generally more reactive in palladium-catalyzed amination than the C-Br bond at the 3-position (on the electron-deficient pyridine ring). This difference in reactivity allows for the selective coupling of dimethylamine (B145610) (or its salt) at the C6 position.
The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Microwave-assisted conditions have been shown to significantly accelerate these couplings and improve yields, particularly for quinoline substrates. acs.orgacs.org
| Component | Examples |
|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | BINAP, (S)-(R)-PPFA |
| Amine Source | Dimethylamine, Dimethylamine hydrochloride |
| Base | NaOt-Bu, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Conditions | Conventional heating or Microwave irradiation |
This methodology provides a convergent and highly efficient route for the late-stage introduction of the N,N-dimethylamino group onto a pre-functionalized quinoline core. acs.org
Mechanistic Considerations in C-N Bond Formation
The mechanism of the palladium-catalyzed C-N bond formation, central to the synthesis of aminoquinolines, proceeds through a well-established catalytic cycle. wikipedia.org This cycle can be broken down into three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (e.g., the C-Br bond at the 6-position of a 3,6-dibromoquinoline). This step forms a Pd(II) intermediate. The rate and selectivity of this step can be influenced by the electron density at the carbon-halogen bond and the steric environment around it.
Amine Coordination and Deprotonation: The amine nucleophile (in this case, dimethylamine or a precursor) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine without causing undesirable side reactions.
Reductive Elimination: This is the final and product-forming step of the cycle. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is often the rate-determining step and can be accelerated by the use of bulky, electron-rich ligands that promote the formation of a three-coordinate intermediate. wikipedia.org
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is not a concern with dimethylamine. wikipedia.org
Multi-Step Synthesis Pathways: Sequential and Convergent Approaches
The construction of a polysubstituted quinoline like this compound typically requires a multi-step approach. Both sequential (linear) and convergent strategies can be envisioned.
A sequential approach involves the step-by-step modification of a pre-formed quinoline core. A plausible linear synthesis of this compound could involve:
Synthesis of a Dihaloquinoline Intermediate: Preparation of 3,6-dibromoquinoline. This could potentially be achieved through the bromination of quinoline or through a cyclization reaction, such as the Skraup or Doebner-von Miller synthesis, starting from a dibromoaniline.
Selective Amination: A regioselective Buchwald-Hartwig amination at the C-6 position of 3,6-dibromoquinoline with an ammonia (B1221849) equivalent, followed by N,N-dimethylation, or directly with dimethylamine. Achieving selectivity between the two bromine atoms is a significant challenge. nih.gov
N,N-Dimethylation: If a primary amine is introduced at the 6-position, a subsequent N,N-dimethylation step would be required. This can be achieved using various methylating agents, such as formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). nih.gov
Preparation of a Functionalized Aniline: Synthesis of an aniline derivative already containing the N,N-dimethylamino group, for example, 4-bromo-N,N-dimethylanline.
Quinoline Ring Formation: A cyclization reaction, such as a modified Friedländer or Combes synthesis, using the pre-functionalized aniline and a suitable three-carbon synthon that would introduce the bromine at the 3-position. For instance, the reaction of 4-bromo-N,N-dimethylaniline with a β-dicarbonyl compound in the presence of an acid catalyst could potentially form the quinoline ring.
Challenges and Advancements in Synthetic Efficiency and Yield for Substituted Quinolines
The synthesis of polysubstituted quinolines is often plagued by challenges related to efficiency and yield. Traditional methods like the Friedländer, Skraup, and Doebner-von Miller syntheses, while foundational, can suffer from harsh reaction conditions, low yields, and a lack of regioselectivity, especially with unsymmetrical substrates. nih.gov
A primary challenge is achieving regiochemical control during the initial construction of the quinoline ring. nih.gov For example, in the Friedländer synthesis, the condensation of an ortho-aminoaryl ketone with an unsymmetrical ketone can lead to a mixture of regioisomeric products. nih.gov Similarly, the direct functionalization of a pre-existing quinoline core can be difficult to control, often resulting in mixtures of isomers. nih.gov
Recent advancements in synthetic methodology have sought to address these challenges. The development of novel catalysts and reaction conditions for classical quinoline syntheses has led to improved yields and milder reaction parameters. For instance, the use of microwave irradiation, ionic liquids, and various Lewis and Brønsted acid catalysts has been shown to enhance the efficiency of the Friedländer annulation. nih.govrsc.orgorganic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo N,n Dimethylquinolin 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment can be achieved.
The ¹H NMR spectrum of 3-Bromo-N,N-dimethylquinolin-6-amine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The quinoline (B57606) ring system, being aromatic, will have protons resonating in the downfield region (typically δ 7.0-9.0 ppm). The dimethylamino group will present a characteristic singlet in the upfield region.
Based on the analysis of similar substituted quinolines, the predicted ¹H NMR data are presented below. The protons on the quinoline core are designated by their position number (e.g., H-2, H-4).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.8 | Singlet | - |
| H-4 | ~8.2 | Singlet | - |
| H-5 | ~7.8 | Doublet | ~9.0 |
| H-7 | ~7.2 | Doublet of doublets | ~9.0, ~2.5 |
| H-8 | ~7.5 | Doublet | ~2.5 |
| N(CH₃)₂ | ~3.1 | Singlet | - |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
The singlet nature of H-2 and H-4 is due to the bromine substitution at the 3-position, which eliminates vicinal coupling partners for these protons. The protons of the benzene (B151609) portion of the quinoline ring (H-5, H-7, and H-8) are expected to show characteristic ortho and meta couplings. The six protons of the N,N-dimethylamino group are chemically equivalent and thus appear as a single, sharp singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~120 |
| C-4 | ~148 |
| C-4a | ~128 |
| C-5 | ~122 |
| C-6 | ~152 |
| C-7 | ~115 |
| C-8 | ~130 |
| C-8a | ~145 |
| N(CH₃)₂ | ~40 |
Note: These are predicted values. The bromine atom at C-3 will have a significant shielding effect, while the dimethylamino group at C-6 will have a deshielding effect on the attached carbon and influence the surrounding carbon environments.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar coupled protons. For this compound, this would be particularly useful in confirming the coupling network between H-5, H-7, and H-8 on the benzene ring portion of the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons, such as C-3, C-4a, C-6, and C-8a, by observing their long-range correlations with nearby protons. For instance, the protons of the N(CH₃)₂ group would be expected to show an HMBC correlation to C-6.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a very precise mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
| Ion | Calculated m/z for C₁₁H₁₁⁷⁹BrN₂⁺ | Calculated m/z for C₁₁H₁₁⁸¹BrN₂⁺ |
| [M]⁺ | 250.0157 | 252.0136 |
The observation of this isotopic pattern in the high-resolution mass spectrum would provide strong evidence for the presence of a single bromine atom in the molecule and would confirm its elemental composition.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique fingerprint of the compound can be obtained.
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the various vibrational modes of its functional groups. Based on the analysis of analogous quinoline and aromatic amine structures, the anticipated spectral features can be assigned.
The key functional groups in this compound include the quinoline core, the bromo-substituent, and the N,N-dimethylamino group. The aromatic C-H stretching vibrations of the quinoline ring system are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and aromatic rings would likely produce a series of sharp bands in the 1620-1450 cm⁻¹ range.
The presence of the N,N-dimethylamino group would be indicated by C-N stretching vibrations. The aromatic C-N stretching is expected to appear in the 1360-1250 cm⁻¹ region, while the aliphatic C-N stretching from the methyl groups would likely be found around 1200-1020 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups are also anticipated, with symmetric and asymmetric stretching appearing just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.
The C-Br stretching vibration is characteristically found in the lower wavenumber region of the infrared spectrum, typically between 600 and 500 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic rings would give rise to bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H Stretching (Quinoline) | Medium |
| 2980 - 2850 | Aliphatic C-H Stretching (CH₃) | Medium |
| 1620 - 1580 | C=C and C=N Stretching (Quinoline Ring) | Strong |
| 1520 - 1450 | Aromatic C=C Stretching | Strong |
| ~1450 | CH₃ Bending | Medium |
| 1360 - 1250 | Aromatic C-N Stretching | Strong |
| 1200 - 1020 | Aliphatic C-N Stretching | Medium |
| 900 - 690 | Aromatic C-H Out-of-Plane Bending | Strong |
| 600 - 500 | C-Br Stretching | Medium |
Note: This table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecular structures. Actual experimental values may vary.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended aromatic system of the quinoline ring. Quinoline itself typically exhibits two to three absorption bands. The introduction of substituents can cause shifts in these absorption maxima.
The N,N-dimethylamino group at the 6-position is a strong electron-donating group. Through resonance, it can extend the conjugation of the π-system, which is expected to result in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted quinoline. This is due to the donation of the nitrogen lone pair into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
It is anticipated that this compound will display strong absorption bands in the UV-A and possibly the near-visible region of the spectrum. The solvent used for analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |
| ~250 - 280 | π → π | Benzenoid system |
| ~320 - 360 | π → π | Extended conjugated system |
Note: This table is predictive and based on the expected electronic transitions for similar substituted quinoline systems. The actual absorption maxima and molar absorptivity would need to be determined experimentally.
Reactivity and Chemical Transformations of 3 Bromo N,n Dimethylquinolin 6 Amine
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the substituents already present on the ring. lumenlearning.com
The reactivity of the 3-Bromo-N,N-dimethylquinolin-6-amine ring system towards electrophiles is governed by the combined influence of the dimethylamino and bromo substituents. These groups exert both inductive and resonance effects, which either activate or deactivate the ring and direct incoming electrophiles to specific positions. libretexts.org
Dimethylamino Group (-N(CH₃)₂): Located at the 6-position on the benzo portion of the quinoline, the dimethylamino group is a powerful activating group. lumenlearning.com Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). libretexts.org This donation of electron density significantly enriches the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com This strong resonance effect overrides its weaker electron-withdrawing inductive effect (-I effect). As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the ortho positions are C5 and C7, and the para position is unavailable.
Bromine Atom (-Br): Situated at the 3-position on the pyridine (B92270) portion of the quinoline, the bromine atom exhibits dual electronic effects. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond network, an effect known as a negative inductive effect (-I effect). libretexts.org This effect deactivates the ring, making it less reactive towards electrophilic attack. However, like other halogens, bromine also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect). libretexts.org While the inductive effect is generally stronger, the resonance effect directs incoming electrophiles to the ortho and para positions. In the context of the pyridine ring, this deactivating effect further reduces its susceptibility to electrophilic attack compared to the highly activated benzene ring.
The regiochemical outcome of electrophilic substitution on this compound is a direct consequence of the directing effects of its substituents. rsc.org The powerful activating and directing influence of the 6-dimethylamino group dominates the molecule's reactivity profile.
The electron density donated by the dimethylamino group is primarily localized at the C5 and C7 positions. Consequently, electrophilic attack is overwhelmingly directed to these positions on the benzene moiety of the quinoline ring. The pyridine ring is inherently less reactive towards electrophiles than the benzene ring, and the presence of the deactivating bromine atom at C3 further disfavors substitution on this ring. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield predominantly a mixture of 5-substituted and 7-substituted products. The precise ratio of these isomers would depend on steric factors and the specific reaction conditions employed.
Nucleophilic Substitution and Displacement Reactions involving the Bromine Atom
The bromine atom at the C3 position of the quinoline ring can be replaced by a nucleophile in a nucleophilic aromatic substitution (SₙAr) reaction. libretexts.orgkhanacademy.org However, unlike nucleophilic substitution on alkyl halides, SₙAr reactions on unactivated aryl halides are typically difficult and require harsh conditions. libretexts.org
In the case of this compound, the pyridine ring is electron-deficient, which can facilitate nucleophilic attack, but it lacks strong electron-withdrawing groups positioned ortho or para to the bromine atom to significantly stabilize the negative charge in the Meisenheimer complex intermediate. Nevertheless, displacement of the bromine is possible using very strong nucleophiles. For instance, studies on related aminobromoquinolines have shown that reactions with potassium amide (KNH₂) in liquid ammonia (B1221849) can lead to amination, often proceeding through a didehydroquinoline (quinolyne) intermediate. researchgate.net This transformation highlights that while challenging, the bromine atom is a viable handle for introducing nucleophiles at the C3 position under specific, forceful conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions
The carbon-bromine bond at the 3-position is an excellent site for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.net Palladium-catalyzed reactions are particularly common and effective for aryl bromides. researchgate.netrsc.org
The C3-bromo position can be readily functionalized to create new C-C bonds, enabling the synthesis of a wide array of complex derivatives.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for this compound. nih.gov Coupling with various aryl or vinyl boronic acids would introduce new substituents at the C3 position.
Interactive Data Table: Typical Conditions for Suzuki Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Boron Reagent | Phenylboronic acid | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates catalytic cycle |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boron reagent |
| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. scirp.org This method is highly effective for alkynylating the C3 position of the quinoline ring, providing access to precursors for more complex structures. Studies on analogous 2-amino-3-bromopyridines have shown excellent yields under optimized conditions. scirp.orgresearchgate.net
Interactive Data Table: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkyne | Phenylacetylene | Nucleophile |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |
| Co-catalyst | CuI | Activates alkyne |
| Base | Et₃N, Piperidine | Base and solvent |
| Solvent | DMF, THF | Reaction medium |
Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups at the C3 position of the quinoline core. The reaction typically favors the formation of the trans isomer. organic-chemistry.orgmdpi.com
Interactive Data Table: Typical Conditions for Heck Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Alkene | Styrene, Butyl acrylate | Coupling partner |
| Catalyst | Pd(OAc)₂, PdCl₂ | Primary catalyst |
| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃ | Regenerates catalyst |
| Solvent | DMF, Acetonitrile | Reaction medium |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and high functional group tolerance. researchgate.netacs.org Applying this reaction to this compound would enable the introduction of a wide range of primary or secondary amines at the C3 position, providing a direct route to 3,6-diaminoquinoline derivatives.
Interactive Data Table: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Amine | Morpholine, Aniline (B41778) | Nucleophile |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Primary catalyst |
| Ligand | BINAP, Xantphos | Stabilizes catalyst, crucial for efficiency |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates amine |
| Solvent | Toluene, Dioxane | Reaction medium |
Oxidation and Reduction Chemistry of the Quinoline System
The oxidation and reduction of the quinoline nucleus in this compound are complex processes influenced by the electronic nature of its substituents. The electron-donating N,N-dimethylamino group and the electron-withdrawing bromine atom, along with the inherent aromaticity of the quinoline system, determine its susceptibility to redox reactions.
Oxidation:
The quinoline ring is generally resistant to oxidation due to its aromatic stability. However, under strong oxidizing conditions, it can undergo degradation. The presence of the electron-donating N,N-dimethylamino group at the 6-position is expected to increase the electron density of the benzene ring portion of the quinoline system, potentially making it more susceptible to oxidation compared to unsubstituted quinoline.
Electrochemical studies on related aminoquinolines, such as 8-aminoquinoline (B160924), have shown that the amino group can facilitate oxidation. charge-transfer.pl It is plausible that this compound could undergo electrochemical oxidation, likely involving the amino group and the carbocyclic ring. charge-transfer.pl Theoretical studies on the oxidation of benzoquinoline have suggested that the reaction can be initiated by the addition of O2 to the nitrogen atom or the adjacent C-N bond. doi.org While these studies are on different but related structures, they provide insight into potential oxidative pathways.
In some cases, the oxidation of substituted quinolines can lead to the formation of quinolinic acids (pyridine-2,3-dicarboxylic acid) through oxidative cleavage of the benzene ring. However, this typically requires harsh reaction conditions.
Reduction:
The reduction of the quinoline ring system is a more commonly explored transformation. Catalytic hydrogenation is a standard method for the reduction of the quinoline nucleus. Depending on the reaction conditions (catalyst, pressure, temperature, and solvent), either the pyridine ring, the benzene ring, or both can be reduced.
For this compound, the pyridine ring is generally more susceptible to reduction than the benzene ring. Catalytic hydrogenation would likely yield 3-bromo-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine. The bromine atom at the 3-position may be susceptible to hydrodebromination under certain catalytic hydrogenation conditions, leading to the formation of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
A common reduction reaction in the synthesis of aminoquinolines is the reduction of a nitro group. For instance, 6-aminoquinoline (B144246) derivatives are often prepared by the reduction of the corresponding 6-nitroquinolines. While this compound already possesses an amino functionality, this highlights the general compatibility of the quinoline ring with reductive processes.
Investigation of Reaction Mechanisms and Kinetics
The bromine atom at the 3-position is on the pyridine ring of the quinoline system. Halogens at the 2- and 4-positions of the quinoline ring are generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The reactivity of a halogen at the 3-position is comparatively lower. However, under forcing conditions or with potent nucleophiles, SNAr reactions can occur. The kinetics of such reactions would be expected to follow a second-order rate law, dependent on the concentrations of both the quinoline substrate and the nucleophile.
Kinetic studies on the reaction of trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline with hydroxide (B78521) ions have been reported, providing a framework for understanding the reactivity of related compounds. rsc.org These studies indicate that the rate of nucleophilic substitution is highly dependent on the nature and position of the leaving group and other substituents on the quinoline ring. rsc.org
Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the reactivity of substituted quinolines. For example, a study on 6-amino-3-chlorobenzophenone and 6-aminobenzophenone used DFT to determine chemical descriptors and predict reactivity. chemrevlett.com Similar computational approaches could be applied to this compound to predict its electronic properties and preferred reaction pathways.
The table below summarizes the expected reactivity of the functional groups in this compound based on general chemical principles.
| Functional Group | Position | Expected Reactivity | Plausible Reaction Type |
| Quinoline Nitrogen | 1 | Basic, can be protonated or alkylated | Acid-Base, Alkylation |
| Bromine | 3 | Susceptible to nucleophilic substitution (less reactive than at C2/C4) | Nucleophilic Aromatic Substitution |
| N,N-dimethylamino | 6 | Electron-donating, activates the benzene ring to electrophilic substitution | Electrophilic Aromatic Substitution |
| Pyridine Ring | - | More susceptible to reduction than the benzene ring | Catalytic Hydrogenation |
| Benzene Ring | - | Can be oxidized under harsh conditions | Oxidation |
Theoretical and Computational Chemistry Studies of 3 Bromo N,n Dimethylquinolin 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-N,N-dimethylquinolin-6-amine. These computational methods allow for the detailed examination of its electronic structure and potential reactivity.
Electronic Structure Analysis (e.g., HOMO/LUMO Energetics)
The electronic structure of a molecule is crucial in determining its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.commdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This transition, often a π → π* transition in aromatic systems, indicates a potential for charge transfer within the molecule. mdpi.com For this compound, the delocalized π-system of the quinoline (B57606) ring is expected to be the primary location of the HOMO and LUMO orbitals. The precise energy values of these orbitals, and thus the energy gap, can be calculated using methods such as Density Functional Theory (DFT). researchgate.net
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.35 |
| Energy Gap (ΔE) | 4.90 |
Note: The data in this table is hypothetical and serves as a representative example based on similar molecular structures.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. nih.gov
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the dimethylamino group, due to the presence of lone pairs of electrons. The bromine atom, being electronegative, would also contribute to regions of negative potential. Positive potential would be expected around the hydrogen atoms.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, i.e., the structure with the minimum energy. mdpi.com This is crucial for obtaining accurate results from subsequent quantum chemical calculations. Conformational analysis, a part of this process, involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the energy of each conformer, the most stable conformation can be identified. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Prediction of Chemical Reactivity and Selectivity
The electronic parameters derived from quantum chemical calculations can be used to predict the chemical reactivity and selectivity of a molecule. ijcce.ac.ir Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govijcce.ac.ir
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.45 |
| Chemical Potential (μ) | -3.80 |
| Electrophilicity Index (ω) | 2.95 |
Note: The data in this table is hypothetical and serves as a representative example based on similar molecular structures.
Computational Simulation of Spectroscopic Parameters
Computational methods can also be used to simulate various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this could include:
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra by calculating the vibrational modes of the optimized geometry. ijcce.ac.ir
Electronic Transitions: Using Time-Dependent Density Functional Theory (TD-DFT) to predict the UV-visible absorption spectrum by calculating the energies of electronic transitions. mdpi.com
NMR Chemical Shifts: Calculating the nuclear magnetic resonance (NMR) chemical shifts for the different atoms in the molecule.
These simulations provide a powerful tool for interpreting experimental spectra and confirming the molecular structure.
Applications of 3 Bromo N,n Dimethylquinolin 6 Amine in Organic Synthesis and Materials Science
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
No specific examples or detailed research findings are available in the public domain that describe the use of 3-Bromo-N,N-dimethylquinolin-6-amine as a foundational element in the synthesis of more complex organic structures.
Contributions to Heterocyclic Chemical Transformations
There is no specific information available detailing the role of this compound in facilitating or participating in various heterocyclic chemical transformations.
Development of Advanced Organic Materials
Information regarding the application of this compound in the field of materials science is not present in the available literature.
Exploration of Optoelectronic Properties
There are no published studies on the optoelectronic properties of this compound.
Utility as Ligands in Coordination Chemistry
The use of this compound as a ligand in coordination chemistry has not been described in the accessible scientific literature.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-N,N-dimethylquinolin-6-amine, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting from quinoline precursors. A plausible route includes:
Halogenation : Bromination at the 3-position of the quinoline core using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions.
Amine Functionalization : Introduction of the dimethylamino group at the 6-position via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates may include 6-aminoquinoline derivatives or halogenated precursors like 3-bromoquinoline.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : To confirm the positions of the bromine and dimethylamino groups. For example, the dimethylamino group typically shows a singlet at ~2.8–3.2 ppm (¹H NMR), while aromatic protons adjacent to bromine exhibit deshielding .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected m/z: ~265.04 for C₁₁H₁₁BrN₂⁺) and isotopic patterns due to bromine .
- IR Spectroscopy : Identification of N-H stretches (if present) and C-Br vibrations (~500–600 cm⁻¹).
Advanced Research Questions
Q. How do the electronic effects of the bromine substituent and dimethylamino group influence the regioselectivity of electrophilic substitution reactions in this compound?
Methodological Answer: The bromine atom (electron-withdrawing) and dimethylamino group (electron-donating) create opposing electronic effects:
- Bromine deactivates the quinoline ring, directing electrophiles to meta/para positions relative to itself.
- Dimethylamino activates the ring, favoring ortho/para positions.
Experimental studies on analogous compounds (e.g., N,N-dimethylquinolin-6-amine derivatives) show that electrophilic attacks (e.g., formylation) preferentially occur at the C5 position due to intramolecular hydrogen bonding and electrostatic potential differences . Computational modeling (e.g., DFT calculations) can map atomic charges to predict reactivity .
Q. What computational methods are employed to predict the reactivity of this compound in formylation reactions?
Methodological Answer:
- Electrostatic Potential (ESP) Maps : Calculated using density functional theory (DFT) to identify nucleophilic/electrophilic sites. For example, the C5 position in related quinoline amines shows higher electron density, favoring formylation .
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps reveal sites prone to electrophilic attack.
- Regioselectivity Studies : Comparison with derivatives (e.g., 8-hydroxyquinoline) via Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can researchers design derivatives of this compound to enhance biological activity while minimizing toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents at the 3-bromo or 6-dimethylamino positions. For instance:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values as a toxicity metric .
- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) to prioritize derivatives with optimal binding affinity .
Data Contradictions and Resolution
- Synthetic Yields : reports ≥4-fold yield improvements using lithiation and phosphinate intermediates, while earlier methods (e.g., xanthone precursors) had lower efficiency. Researchers should optimize reaction conditions (solvent, temperature) based on target functional groups .
- Regioselectivity : Theoretical calculations in conflict with experimental results for some analogs. Cross-validation using both computational and spectroscopic tools is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
